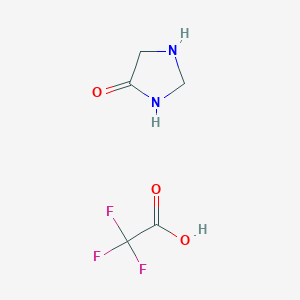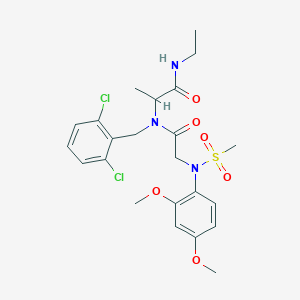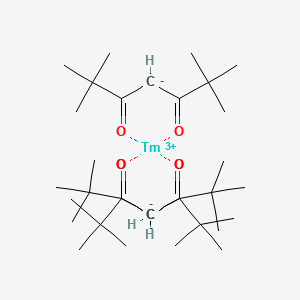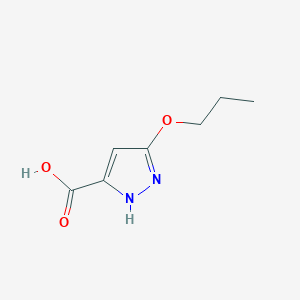![molecular formula C18H17N3O2 B12947648 N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-90-1](/img/structure/B12947648.png)
N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide” is a synthetic organic compound that features both benzamide and imidazole functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide” typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzyloxy group: This step often involves the reaction of benzyl alcohol with a suitable leaving group.
Formation of the benzamide: This can be done by reacting benzoic acid or its derivatives with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the imidazole ring or the benzamide group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving imidazole or benzamide groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole rings can interact with enzymes or receptors, while benzamide groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Such as N-(2-hydroxyethyl)benzamide.
Imidazole derivatives: Such as 1H-imidazole-4-carboxamide.
Uniqueness
The unique combination of benzyloxy, imidazole, and benzamide groups in “N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide” may confer unique biological or chemical properties not found in other compounds.
Propiedades
Número CAS |
61548-90-1 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-(1H-imidazol-5-ylmethyl)-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H17N3O2/c22-18(16-9-5-2-6-10-16)21(12-17-11-19-14-20-17)23-13-15-7-3-1-4-8-15/h1-11,14H,12-13H2,(H,19,20) |
Clave InChI |
BXDGJJJRNZZAGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON(CC2=CN=CN2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)







![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
